N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}pyrazine-2-carboxamide
Description
N-{2-[(4-METHOXYBENZYL)AMINO]-2-OXOETHYL}-2-PYRAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazine ring and a methoxybenzyl group
Properties
Molecular Formula |
C15H16N4O3 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O3/c1-22-12-4-2-11(3-5-12)8-18-14(20)10-19-15(21)13-9-16-6-7-17-13/h2-7,9H,8,10H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
PWDQOURIMBGDLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-METHOXYBENZYL)AMINO]-2-OXOETHYL}-2-PYRAZINECARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzylamine with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then coupled with a pyrazinecarboxylic acid derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-METHOXYBENZYL)AMINO]-2-OXOETHYL}-2-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{2-[(4-METHOXYBENZYL)AMINO]-2-OXOETHYL}-2-PYRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-METHOXYBENZYL)AMINO]-2-OXOETHYL}-2-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)propan-2-amine: This compound shares the methoxybenzyl group but differs in its overall structure and properties.
N-(4-Aminobutanoyl)-S-(4-methoxybenzyl)-L-cysteinylglycine: Another compound with a methoxybenzyl group, used in different applications.
Uniqueness
N-{2-[(4-METHOXYBENZYL)AMINO]-2-OXOETHYL}-2-PYRAZINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
